molecular formula C17H17NO4 B11696962 Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11696962
M. Wt: 299.32 g/mol
InChI Key: PVHFYHNHOTXYKZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C17H17NO4. It is a derivative of benzoic acid and is characterized by the presence of a methyl group, a phenoxy group, and an acetylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both methyl and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C17H19N1O4C_{17}H_{19}N_{1}O_{4} and a molecular weight of approximately 299.34 g/mol. The compound features an amide linkage and a phenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures may modulate the activity of key enzymes involved in various physiological processes, such as inflammation and oxidative stress.

Enzyme Inhibition

Studies have shown that related compounds exhibit significant inhibition against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values for similar compounds indicating effective inhibition at low concentrations:

CompoundIC50 (AChE)IC50 (BChE)
Compound A1.90 µM0.084 µM
This compoundTBDTBD

This suggests that this compound could also possess therapeutic potential in treating cognitive disorders.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. Similar compounds have demonstrated significant inhibition of lipid peroxidation and high antioxidant activity in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). These findings suggest that this compound may have applications in managing diseases associated with oxidative stress.

Neuroprotective Effects

Research published in Frontiers in Pharmacology explored the neuroprotective effects of compounds structurally related to this compound. The study found that these compounds could significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, indicating potential protective effects against neurodegeneration.

Case Studies

  • Neuroprotective Study : A study assessed the effects of similar compounds on neuronal cell lines exposed to neurotoxins. Results indicated a marked decrease in cell death and oxidative stress markers when treated with these compounds, highlighting their potential role in neuroprotection.
  • Antioxidant Efficacy : In another investigation, related compounds exhibited significant antioxidant activity in mouse brain homogenates, further supporting their therapeutic potential in conditions characterized by oxidative damage.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-15(10-12)22-11-16(19)18-14-8-6-13(7-9-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

PVHFYHNHOTXYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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